2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide
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Overview
Description
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a triazine ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps. One common approach is the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the triazine ring. The final step involves the acylation of the triazine derivative with 4-methylphenylpropanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide.
Reduction: Formation of 2-[5-(4-methoxyphenyl)-3-hydroxy-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to altered cell function or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide
- 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide
Uniqueness
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-8-16(9-5-13)22-19(25)14(2)24-20(26)23-18(12-21-24)15-6-10-17(27-3)11-7-15/h4-12,14H,1-3H3,(H,22,25) |
InChI Key |
SWUWNLZJKPEWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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